molecular formula C17H19NO5S B344943 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid CAS No. 893669-84-6

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid

Cat. No.: B344943
CAS No.: 893669-84-6
M. Wt: 349.4g/mol
InChI Key: WIMBLWFLKNPNMH-UHFFFAOYSA-N
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Description

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a sulfonamide group, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid typically involves multiple steps. One common approach is to start with the sulfonylation of 2-methoxy-5-(methylethyl)aniline using a sulfonyl chloride derivative. This intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the sulfonyl group produces a sulfide derivative.

Scientific Research Applications

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-Methoxy-5-(methyl)phenyl]sulfonyl}amino)benzoic acid
  • 2-({[2-Methoxy-5-(ethyl)phenyl]sulfonyl}amino)benzoic acid
  • 2-({[2-Methoxy-5-(propyl)phenyl]sulfonyl}amino)benzoic acid

Uniqueness

The uniqueness of 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy and methylethyl groups can enhance its solubility and binding affinity compared to similar compounds with different substituents.

Biological Activity

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid, also known by its chemical formula C19H23NO6S, is a compound that has garnered attention due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C19H23NO6S
  • Molar Mass : 393.45 g/mol
  • Density : 1.267 g/cm³ (predicted)
  • Melting Point : 146-148 °C
  • pKa : 3.96 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Proteostasis Network Modulation : The compound has been studied for its ability to influence the proteostasis network, particularly in enhancing the activity of cathepsins B and L, which are crucial for protein degradation and turnover in cells. This modulation is significant in the context of aging and age-related diseases, where proteostasis is often compromised .
  • Antimicrobial Activity : Recent studies have indicated that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro assays have shown growth inhibition zones of up to 15 mm against these strains, suggesting significant potential as an antimicrobial agent .
  • Antibiofilm Activity : In addition to its antimicrobial effects, the compound has demonstrated moderate antibiofilm activity against certain bacterial strains, which is crucial for preventing biofilm-related infections .

Study 1: Proteostasis Network Modulation

A study published in Molecules evaluated several benzoic acid derivatives, including our compound of interest. The results indicated that it significantly activated the chymotrypsin-like activity in cell-based assays, suggesting its potential as a modulator of cellular proteostasis. The study highlighted that compounds enhancing cathepsin activity could be promising candidates for anti-aging therapeutics .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, various derivatives were screened for their effectiveness against common pathogens. The results showed that this compound produced substantial inhibition against Enterococcus faecium, with a minimum inhibitory concentration (MIC) of 125 µg/mL. This suggests a viable application in treating infections caused by resistant bacterial strains .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Proteostasis ModulationActivation of cathepsins B and L
Antimicrobial ActivityGrowth inhibition zones (up to 15 mm) against Gram-positive bacteria
Antibiofilm ActivityModerate effect on biofilm formation
PropertyValue
Molecular FormulaC19H23NO6S
Molar Mass393.45 g/mol
Density1.267 g/cm³
Melting Point146-148 °C
pKa3.96 (predicted)

Properties

IUPAC Name

2-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11(2)12-8-9-15(23-3)16(10-12)24(21,22)18-14-7-5-4-6-13(14)17(19)20/h4-11,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBLWFLKNPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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